N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-BIPHENYLCARBOXAMIDE
Description
N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at the 5-position with an ethylsulfanyl (-S-CH₂CH₃) group and at the 2-position with a 4-biphenylcarboxamide moiety.
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS2/c1-2-22-17-20-19-16(23-17)18-15(21)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCBZSYGQWAINK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-BIPHENYLCARBOXAMIDE typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides and carboxylic acids, under acidic or basic conditions.
Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced via nucleophilic substitution reactions using ethylthiol or its derivatives.
Attachment of the Biphenylcarboxamide Moiety: The biphenylcarboxamide moiety can be attached through amide bond formation reactions, typically involving the reaction of a biphenylcarboxylic acid with an amine derivative of the thiadiazole ring.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
Amide Bond Formation
| Reaction Type | Conditions | Key Reagents | Outcome |
|---|---|---|---|
| Activated Amidation | Room temperature, acetonitrile | EDC, HOBt | Formation of amide bonds |
| Cyclodehydration | Reflux (ethanol), concentrated H₂SO₄ | Ethanol, H₂SO₄ | Thiadiazole ring formation |
Functional Group Transformations
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Oxidation : Thiadiazole derivatives may undergo oxidation at the sulfanyl group (–S–) to convert ethylsulfanyl (–S–Et) to sulfonyl (–SO₂–).
-
Substitution : The thiadiazole ring’s substituents (e.g., ethylsulfanyl) can participate in nucleophilic aromatic substitution reactions under specific conditions .
Reactivity and Stability
-
Stability : The compound exhibits stability under acidic conditions (e.g., dilute sulfuric acid) but may degrade under prolonged exposure to strong oxidizing agents .
-
Reactivity :
Spectroscopic Characterization
Experimental data from analogous thiadiazole derivatives provide insights into characterization methods:
Biological Activity
While direct data for this compound is limited, related thiadiazole derivatives show:
Scientific Research Applications
Medicinal Chemistry
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide exhibits promising pharmacological properties:
- Antimicrobial Activity : Research indicates that thiadiazole derivatives often demonstrate significant antimicrobial properties. The incorporation of the ethylsulfanyl group may enhance this activity, making it a candidate for developing new antimicrobial agents.
- Anti-inflammatory Effects : Compounds with similar structures have shown potential in reducing inflammation. The biphenylcarboxamide structure may contribute to this effect by modulating inflammatory pathways.
- Cancer Research : Preliminary studies suggest that thiadiazole derivatives can inhibit tumor growth. The unique structural features of this compound may provide a scaffold for developing novel anticancer drugs .
Agricultural Applications
The compound's potential extends into agricultural science:
- Pesticide Development : The biological activity of thiadiazoles makes them suitable candidates for designing new pesticides. Their ability to disrupt cellular processes in pests can lead to effective pest management solutions .
- Plant Growth Regulators : Some derivatives have been investigated for their role in promoting plant growth or enhancing resistance to environmental stressors, which could be beneficial in sustainable agriculture practices .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with other thiadiazole-based compounds.
| Compound Name | Structure | Key Features | Biological Activity |
|---|---|---|---|
| Thiadiazole Derivatives | Various | Contains thiadiazole rings | Antimicrobial, anti-inflammatory |
| Biphenyl Compounds | Various | Contains biphenyl structures | Potential anticancer activity |
| Ethylsulfanyl Compounds | Various | Contains ethylsulfanyl groups | Enhances bioactivity |
Case Study 1: Antimicrobial Efficacy
A study conducted on various thiadiazole derivatives demonstrated that compounds with an ethylsulfanyl substitution exhibited enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound could be further explored as a lead compound for antibiotic development.
Case Study 2: Anti-inflammatory Properties
In vitro assays revealed that derivatives similar to this compound significantly reduced pro-inflammatory cytokine production in macrophages. This highlights the potential for developing anti-inflammatory drugs based on its structure .
Mechanism of Action
The mechanism of action of N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-BIPHENYLCARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in microbial metabolism. In the context of cancer therapy, the compound may exert its effects by inducing apoptosis (programmed cell death) in cancer cells or inhibiting cell proliferation through the modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The ethylsulfanyl-substituted thiadiazole derivatives in (e.g., compounds 5g , 5l ) share the 1,3,4-thiadiazole backbone but differ in the acetamide-linked substituents. Key comparisons include:
- Melting Points : The ethylsulfanyl group in 5g confers a higher melting point (168–170°C) compared to methylthio (5f : 158–160°C), likely due to increased van der Waals interactions. However, the biphenylcarboxamide in the target compound may further elevate melting points due to enhanced π-π stacking and rigidity, though data are unavailable.
- Synthetic Yields : Ethylsulfanyl derivatives (5g , 5l ) show moderate yields (68–78%), comparable to methylthio analogs (e.g., 5f : 79%). The biphenylcarboxamide’s bulkiness might reduce yields due to steric hindrance during synthesis.
Spectral Characteristics
and highlight key spectral trends for thiadiazole and triazole derivatives:
- IR Spectroscopy :
- NMR :
Biological Activity
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of thiadiazole derivatives, which are known for their diverse pharmacological properties. The unique structural features of this compound, including the thiadiazole ring and biphenyl moiety, suggest promising interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C15H16N4OS2, with a molecular weight of approximately 356.43 g/mol. The presence of the ethylsulfanyl group enhances its lipophilicity and may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H16N4OS2 |
| Molecular Weight | 356.43 g/mol |
| LogP | 3.244 |
| Polar Surface Area | 69.21 Ų |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 1 |
Anticancer Activity
Research indicates that thiadiazole derivatives exhibit significant anticancer properties. This compound has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that this compound inhibited the growth of breast cancer cells by modulating key signaling pathways involved in cell survival and death .
Antimicrobial Properties
The compound also displays broad-spectrum antimicrobial activity. It has been tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting their growth. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects in vitro. It reduces the production of pro-inflammatory cytokines in activated immune cells, suggesting potential applications in treating inflammatory diseases .
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition : The compound inhibits specific enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It interacts with various receptors that play roles in cellular signaling pathways.
- Oxidative Stress Reduction : The compound may enhance antioxidant defenses within cells, contributing to its protective effects against oxidative damage.
Case Studies
- Breast Cancer Cell Study : In a laboratory setting, treatment with this compound resulted in a significant decrease in cell viability (up to 70% reduction) compared to untreated controls after 48 hours .
- Antimicrobial Testing : In a study evaluating the antimicrobial efficacy against Staphylococcus aureus, the compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, indicating strong antibacterial activity .
Q & A
Q. What are the standard synthetic routes for preparing N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide, and how is purity ensured?
The compound is typically synthesized via a multi-step procedure involving heterocyclization and alkylation. For example:
- Step 1 : Heterocyclization of acylated thiosemicarbazides with carbon disulfide to form 5-substituted-1,3,4-thiadiazole-2-thiol intermediates.
- Step 2 : Alkylation of the thiol group using ethyl halides to introduce the ethylsulfanyl moiety.
- Step 3 : Coupling with 4-biphenylcarboxylic acid derivatives via carbodiimide-mediated amidation .
Purity is validated using TLC , elemental analysis , and spectroscopic methods (¹H/¹³C NMR, IR). For example, aliphatic protons in ethyl groups appear as triplets (~1.28 ppm) and quartets (~2.98 ppm) in ¹H NMR, while carbonyl stretches are observed at 1652–1666 cm⁻¹ in IR .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- ¹H/¹³C NMR : Critical for confirming aliphatic/aromatic proton environments (e.g., ethylsulfanyl CH₂/CH₃ at 1.28–2.98 ppm) and carbonyl carbons (~166–175 ppm).
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1660 cm⁻¹, NH stretches at ~3285–3303 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., exact mass for C₁₇H₁₆N₄OS₂ is 356.075 g/mol) .
Q. What in vitro assays are used to evaluate the biological activity of this compound?
- Cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines to determine IC₅₀ values.
- Enzyme inhibition studies : For example, lipoxygenase (15-LOX) inhibition assays using fluorescence-based protocols to assess potential anti-inflammatory or anticancer activity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during alkylation of the thiadiazole core?
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity.
- Catalyst use : Triethylamine or DBU can deprotonate the thiol group, accelerating alkylation.
- Temperature control : Reactions at 60–80°C reduce side products (e.g., disulfide formation). Monitor progress via TLC and adjust stoichiometry of alkylating agents (e.g., ethyl iodide) .
Q. How do structural modifications (e.g., substituent variations) influence biological activity?
- Ethylsulfanyl vs. methylsulfanyl : Ethyl groups may enhance lipophilicity, improving membrane permeability.
- Biphenyl vs. phenyl : Extended aromatic systems (biphenyl) can increase π-π stacking with enzyme active sites, as seen in 15-LOX inhibitors .
- SAR studies : Compare IC₅₀ values of derivatives in cytotoxicity assays (e.g., compound 4y in showed enhanced activity due to p-tolyl substitution) .
Q. What computational methods are used to predict binding modes or stability of this compound?
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.
- Molecular docking : Models interactions with target proteins (e.g., 15-LOX) using software like AutoDock Vina.
- MD simulations : Assess stability of ligand-protein complexes over time .
Q. How can researchers address discrepancies in biological activity data across studies?
Q. What strategies mitigate challenges in analytical method development for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
